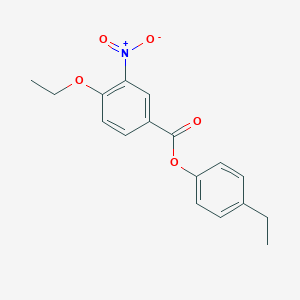

4-Ethylphenyl 4-ethoxy-3-nitrobenzoate

Description

Properties

Molecular Formula |

C17H17NO5 |

|---|---|

Molecular Weight |

315.32g/mol |

IUPAC Name |

(4-ethylphenyl) 4-ethoxy-3-nitrobenzoate |

InChI |

InChI=1S/C17H17NO5/c1-3-12-5-8-14(9-6-12)23-17(19)13-7-10-16(22-4-2)15(11-13)18(20)21/h5-11H,3-4H2,1-2H3 |

InChI Key |

OCFOQQYDDDIKKJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Benzoate Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to the meta position and reducing ring reactivity . Halogen Substituents (e.g., -Cl in Ethyl 4-chloro-3-nitrobenzoate) increase molecular weight and polarity, enhancing crystallinity .

- Ester Group Variations: Replacing the ethyl ester with a 4-ethylphenyl group introduces steric bulk, which may reduce solubility in polar solvents but improve thermal stability . Amide-linked analogs (e.g., Ethyl 4-((4-chloro-3-nitrobenzoyl)amino)benzoate) exhibit higher rigidity due to hydrogen bonding, as seen in crystal structures .

Preparation Methods

Acid-Catalyzed Direct Esterification Using Polyfluoroalkanesulfonic Acids

Direct esterification of 4-ethoxy-3-nitrobenzoic acid with 4-ethylphenol in the presence of polyfluoroalkanesulfonic acid catalysts (e.g., tetrafluoroethanesulfonic acid) offers a high-yield route to the target compound . Adapted from a patented process for alkyl nitrobenzoates , this method involves:

-

Dissolving 4-ethoxy-3-nitrobenzoic acid in an inert solvent (e.g., toluene or chlorobenzene).

-

Adding 2–4 mol% catalyst and heating to 62–95°C under argon.

-

Gradually introducing 4-ethylphenol (400–500 mol% excess) while distilling off water and solvent.

-

Post-reaction extraction of the catalyst via aqueous washes, followed by solvent removal and product isolation.

Key Advantages :

Limitations :

-

Requires careful temperature control to prevent phenol decomposition.

-

High catalyst costs for industrial-scale applications.

Microwave-Assisted Synthesis with Zeolite Catalysts

The application of ultradispersed natural zeolites (e.g., H-MOR, H-HEU-M) under microwave irradiation (2450 MHz, 300 W) provides an eco-friendly alternative . While originally developed for ethyl 4-nitrobenzoate , this method can be adapted for 4-ethylphenyl esters:

-

Mixing 4-ethoxy-3-nitrobenzoic acid with 4-ethylphenol in a solvent-free system.

-

Adding ultradispersed zeolite catalysts (290–480 nm particle size).

-

Irradiating the mixture at 80°C for 2 hours under argon.

-

Filtering the catalyst and isolating the product via alkaline extraction.

Performance Metrics :

Advantages :

Challenges :

-

Lower yields compared to acid-catalyzed methods.

-

Catalyst preparation requires ultrasonic or microwave pretreatment .

Transesterification of Ethyl 4-Ethoxy-3-Nitrobenzoate

Ethyl 4-ethoxy-3-nitrobenzoate (CID 16637487) serves as a viable intermediate for transesterification with 4-ethylphenol. This two-step process involves:

Step 1: Synthesis of Ethyl Ester

Step 2: Transesterification

-

Reacting the ethyl ester with 4-ethylphenol in the presence of a base (e.g., sodium hydride).

-

Heating at 80–100°C in dimethylformamide (DMF) for 12–24 hours.

-

Isolating the product via acidification and recrystallization.

Yield Considerations :

-

Transesterification typically achieves 65–75% yields in analogous systems .

-

Excess 4-ethylphenol (3–4 equivalents) improves conversion.

Benefits :

Drawbacks :

-

Multi-step synthesis increases complexity.

-

Base-sensitive functional groups may degrade.

Comparative Analysis of Methodologies

The table below contrasts the three primary methods:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|---|

| Acid-Catalyzed | Polyfluoroalkanesulfonic | 62–95 | 4–6 | >80 | Moderate |

| Microwave-Assisted | H-MOR Zeolite | 80 | 2 | 55–67 | High |

| Transesterification | Sodium Hydride | 80–100 | 12–24 | 65–75 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.